2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of a methoxybenzyl group attached to the indene core. Indene derivatives are known for their diverse biological activities and are used in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione typically involves the reaction of 4-methoxybenzyl chloride with indene-1,3-dione in the presence of a base such as cesium carbonate in anhydrous dimethylformamide (DMF). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents and reagents is crucial to ensure the scalability and cost-effectiveness of the process.
Chemical Reactions Analysis
Types of Reactions
2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the indene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions are typical methods for introducing substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
2-(4-methoxybenzyl)-4-nitro-2H-indazole: This compound has a similar methoxybenzyl group but differs in the indazole core.
2-(4-methoxyphenoxy)methylphenylboronic acid: This compound contains a methoxyphenoxy group and is used in different chemical applications.
Uniqueness
2-(4-methoxybenzyl)-1H-indene-1,3(2H)-dione is unique due to its specific indene core structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C17H14O3 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
2-[(4-methoxyphenyl)methyl]indene-1,3-dione |
InChI |
InChI=1S/C17H14O3/c1-20-12-8-6-11(7-9-12)10-15-16(18)13-4-2-3-5-14(13)17(15)19/h2-9,15H,10H2,1H3 |
InChI Key |
HCTCMZQMGTXKSV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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